amine hydrochloride CAS No. 2098111-87-4](/img/structure/B1484714.png)
[4-(Benzyloxy)-2-fluorobutyl](methyl)amine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters in organic synthesis . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . Additionally, the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments with a metal catalyst, could potentially be relevant .Applications De Recherche Scientifique
Novel Synthons for Peptide Synthesis
Research by Breitenmoser et al. (2001) on a related compound, methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, highlights its utility as a novel synthon for dipeptide synthesis, particularly for Aib-Hyp (Aib = 2-aminobutyric acid, Hyp = (2S,4R)-4-hydroxyproline) dipeptides. This demonstrates the potential of similar compounds in synthesizing peptides with specific structures and functions, which could be crucial in developing therapeutic peptides and studying protein-protein interactions (Breitenmoser et al., 2001).
Fluorescence Probe Properties
Singh and Darshi (2002) explored the fluorescence probe properties of certain diphenylbutadienes in micelles and vesicles, which include compounds structurally akin to the one . This research indicates the potential use of such compounds in studying microenvironments within biological systems, providing insights into cellular processes and membrane dynamics (Singh & Darshi, 2002).
Metabolic Pathways and Drug Design
Boeren et al. (1992) investigated the metabolism of halogenated anilines, revealing insights into the metabolic pathways of similar halogenated compounds. Understanding these pathways is essential for designing drugs with optimal pharmacokinetics and reduced toxicity. Such studies could inform the development of new therapeutic agents, considering the metabolic fate of halogen-containing molecules (Boeren et al., 1992).
DNA Repair Enzyme Activity
Schirrmacher et al. (2002) synthesized labeled derivatives of 6-benzyloxy-9H-purin-2-ylamine for evaluating the activity of the DNA repair enzyme O^6-methylguanine-DNA-methyl-transferase (MGMT) in tumor tissues. This research highlights the potential use of structurally related compounds in cancer research, particularly for assessing the efficacy of chemotherapeutic agents and understanding tumor resistance mechanisms (Schirrmacher et al., 2002).
Propriétés
IUPAC Name |
2-fluoro-N-methyl-4-phenylmethoxybutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.ClH/c1-14-9-12(13)7-8-15-10-11-5-3-2-4-6-11;/h2-6,12,14H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAJNOQHYZYKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CCOCC1=CC=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





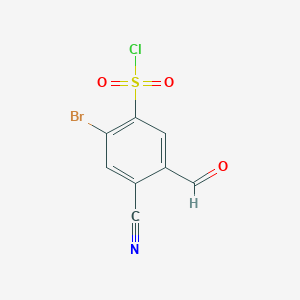
![Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate](/img/structure/B1484637.png)
![1-Methyl-4,7-dihydropyrano[3,4-d]imidazol-6(1H)-one](/img/structure/B1484638.png)
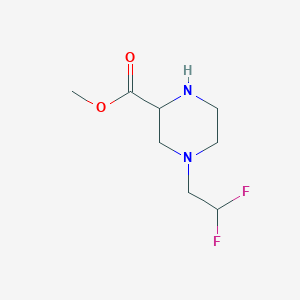
![4-[4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-pyrazol-1-yl]-butyric acid methyl ester](/img/structure/B1484641.png)

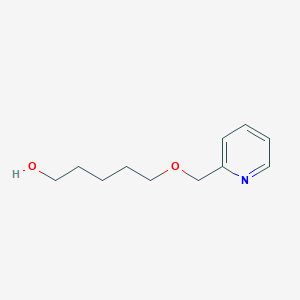

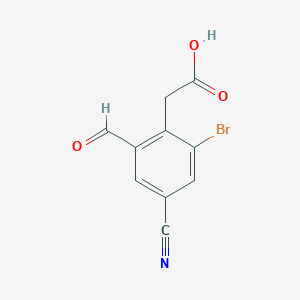
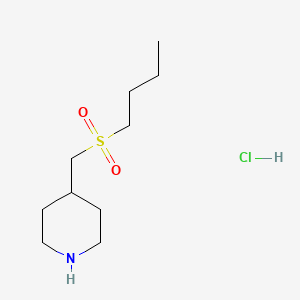
![trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1484652.png)
